molecular formula C21H22FN3O2S B11598416 2-[1-ethyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

2-[1-ethyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B11598416
M. Wt: 399.5 g/mol
InChI Key: ARERQMHLPAMGBF-UHFFFAOYSA-N
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Description

2-[1-ethyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an imidazolidinone ring, a phenylethyl group, and a fluorophenylacetamide moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-ethyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the imidazolidinone ring through a cyclization reaction, followed by the introduction of the phenylethyl and fluorophenylacetamide groups through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality standards.

Chemical Reactions Analysis

Types of Reactions

2-[1-ethyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

2-[1-ethyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-[1-ethyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidinone derivatives and fluorophenylacetamide analogs. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture.

Uniqueness

What sets 2-[1-ethyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H22FN3O2S

Molecular Weight

399.5 g/mol

IUPAC Name

2-[1-ethyl-5-oxo-3-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C21H22FN3O2S/c1-2-24-20(27)18(14-19(26)23-17-10-8-16(22)9-11-17)25(21(24)28)13-12-15-6-4-3-5-7-15/h3-11,18H,2,12-14H2,1H3,(H,23,26)

InChI Key

ARERQMHLPAMGBF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(N(C1=S)CCC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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